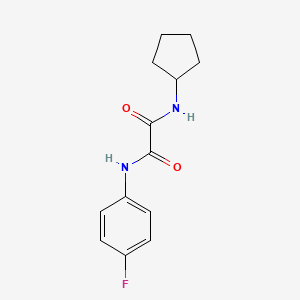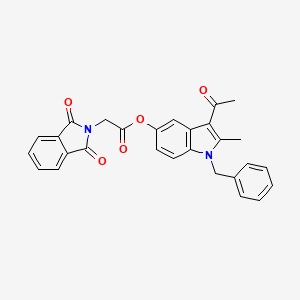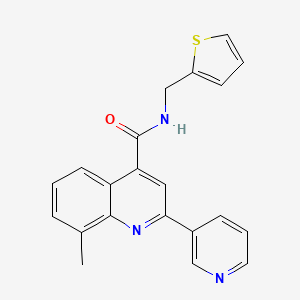![molecular formula C22H19ClN4O B4626614 N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide
説明
The chemical compound N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide is part of a broader class of cyanoacrylamide derivatives, known for their varied applications in medicinal chemistry and materials science. These compounds typically exhibit significant biological activities and are of interest for their potential therapeutic applications and material properties.
Synthesis Analysis
The synthesis of cyanoacrylamide derivatives often involves condensation reactions under basic conditions. For example, Kariuki et al. (2022) described the synthesis of a related compound through the condensation of a pyrazole derivative and cyanoacetamide in ethanol under basic conditions, achieving a high yield of 90% (Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., & El‐Hiti, G. A., 2022). This method provides a foundational approach that could be adapted for the synthesis of N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide have been reported in scientific literature. These compounds are synthesized through various chemical reactions involving cyanoacrylamides, pyrazoles, and other reactive intermediates. The structural features of these compounds, including their potential as functional materials or biological agents, are determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, the work by Kariuki et al. (2022) described the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlighting the methodologies for creating structurally complex acrylamides with potential research applications [Kariuki et al., 2022].
Biological and Biomedical Applications
Several studies have explored the biological activities of cyanoacrylamide derivatives, including their cytotoxic effects on cancer cells and potential as antimicrobial agents. For instance, Hassan et al. (2014) synthesized and characterized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells [Hassan et al., 2014]. This study exemplifies the potential of such compounds in contributing to the development of new anticancer therapies.
Photoresponsive Materials
The incorporation of acrylamide derivatives into polymers to create photoresponsive materials has also been investigated. Willner et al. (1993) discussed the immobilization of α-chymotrypsin in acrylamide copolymers containing photoisomerizable components, enabling the reversible activation and deactivation of the enzyme's biocatalytic activities through light stimulation [Willner et al., 1993]. Such materials have applications in the development of smart and responsive systems for various technological and biomedical uses.
Herbicidal Activity
Compounds related to N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide have been evaluated for their herbicidal activity. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their effectiveness as herbicidal inhibitors of PSII electron transport. This research highlights the potential of acrylamide derivatives in agricultural applications, particularly in the development of new herbicides [Wang et al., 2004].
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-2-15-3-7-17(8-4-15)21-19(14-26-27-21)11-18(12-24)22(28)25-13-16-5-9-20(23)10-6-16/h3-11,14H,2,13H2,1H3,(H,25,28)(H,26,27)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOYNVXXMZINY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)